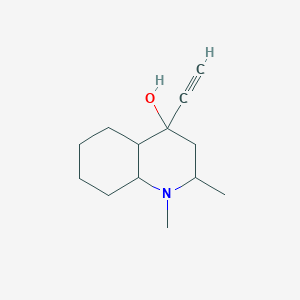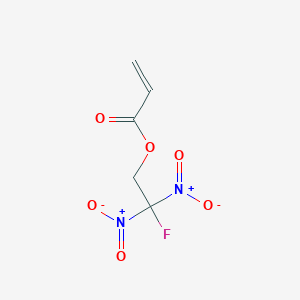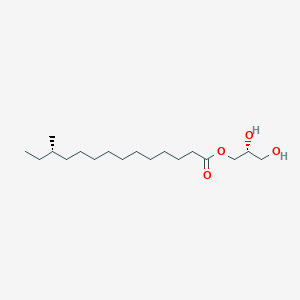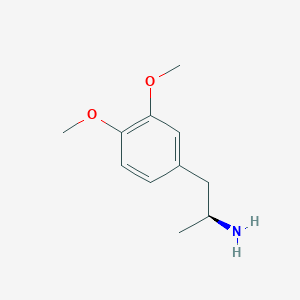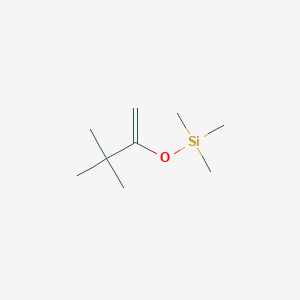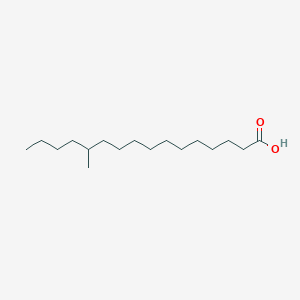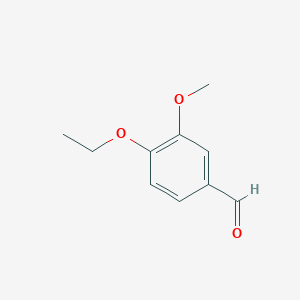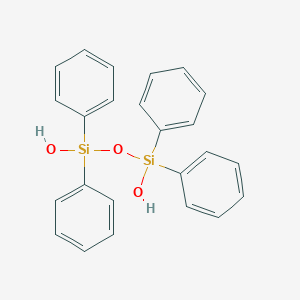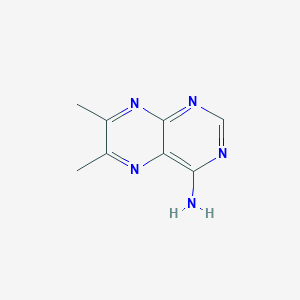
6,7-Dimethylpteridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylpteridin-4-amine, also known as 6,7-dimethyl-4-aminopterin (DMAP), is a synthetic compound that belongs to the family of pteridines. It has been widely used in scientific research due to its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA, RNA, and proteins.
Wirkmechanismus
DMAP exerts its pharmacological effects by inhibiting the activity of DHFR, which is an essential enzyme in the synthesis of nucleic acids. By blocking this enzyme, DMAP prevents the formation of DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.
Biochemische Und Physiologische Effekte
DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. Additionally, DMAP has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAP in laboratory experiments is its high potency and specificity towards DHFR. This makes it an effective tool for studying the role of DHFR in various biological processes. However, one of the limitations of using DMAP is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research involving DMAP. One area of interest is the development of novel DMAP analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which DMAP exerts its pharmacological effects, as well as its potential use in the treatment of other diseases. Overall, DMAP represents a promising tool for scientific research, with potential applications in a wide range of fields.
Synthesemethoden
DMAP can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMAP has been extensively used in scientific research as a tool to study the role of DHFR in various biological processes. It has been shown to be effective in inhibiting the growth of cancer cells, as well as in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
CAS-Nummer |
19152-94-4 |
|---|---|
Produktname |
6,7-Dimethylpteridin-4-amine |
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
6,7-dimethylpteridin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13) |
InChI-Schlüssel |
GRMUOCOPYREGEW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



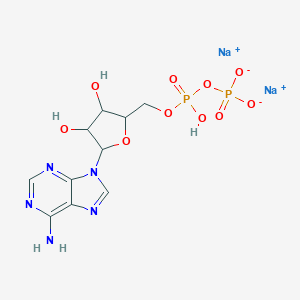
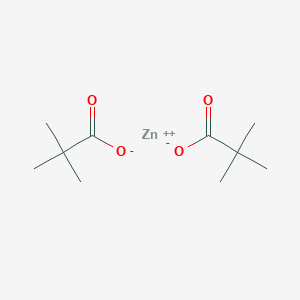
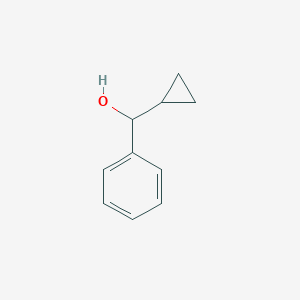
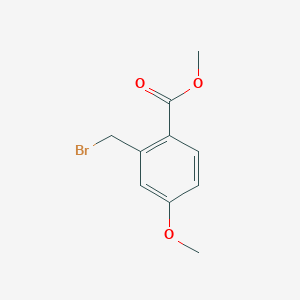
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
